6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid
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Overview
Description
6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazinoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazinoisoindole core, followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid
- 2-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
Uniqueness
6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid is unique due to its specific structural features and functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications. The comparison with similar compounds highlights its unique reactivity and potential for diverse scientific research applications.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-oxo-2,3,4,10b-tetrahydro-1H-pyrazino[2,1-a]isoindole-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11-10-7(2-1-3-8(10)12(16)17)9-6-13-4-5-14(9)11/h1-3,9,13H,4-6H2,(H,16,17) |
InChI Key |
OXUXJUYVDLKQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)C3=C(C2=O)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
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